Binding Affinity to Nicotinamide N-Methyltransferase (NNMT) Differentiates CK2-IN-6 from Other Kinase Inhibitors
While CK2-IN-6 is primarily known as a CK2 inhibitor, it exhibits a unique binding profile. It has a reported binding affinity (Ki) for human Nicotinamide N-methyltransferase (NNMT) of 650 nM [1]. This off-target binding may differentiate it from other CK2 inhibitors that do not interact with NNMT. The specificity of this interaction could be a critical factor in experimental design where NNMT activity is a confounding variable or a desired target.
| Evidence Dimension | Binding Affinity (Ki) for Human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | No direct comparator provided; baseline is the specificity of other CK2 inhibitors. |
| Quantified Difference | Not applicable. |
| Conditions | Binding affinity to full-length recombinant human NNMT expressed in E. coli BL21(DE3) cells [1]. |
Why This Matters
This information is crucial for researchers studying NNMT or those who need to be aware of potential off-target effects when using CK2-IN-6 as a tool compound for CK2 inhibition.
- [1] BindingDB Entry: BDBM50627707 CHEMBL5426689. View Source
